3-(4-Chloro-2-methoxyphenyl)propanoic acid
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Overview
Description
Benzenepropanoic acid, 4-chloro-2-methoxy- is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzenepropanoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-chloro-2-methoxy- typically involves the chlorination and methoxylation of benzenepropanoic acid. One common method is the Friedel-Crafts acylation of benzene with 4-chloro-2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 4-chloro-2-methoxy- may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, methoxylation, and purification through recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-chloro-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzenepropanoic acid, 4-chloro-2-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-chloro-2-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 4-methoxy-
- Benzenepropanoic acid, 4-chloro-
- Benzenepropanoic acid, 2-methoxy-
Uniqueness
Benzenepropanoic acid, 4-chloro-2-methoxy- is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
InChI Key |
HHNISISRUJWOAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CCC(=O)O |
Origin of Product |
United States |
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